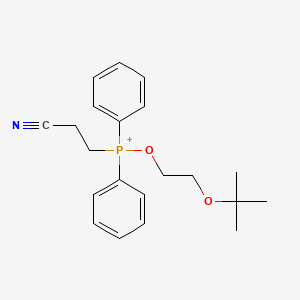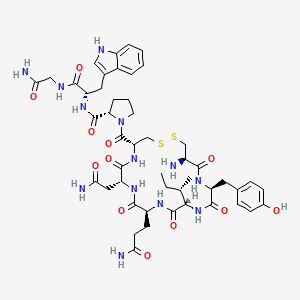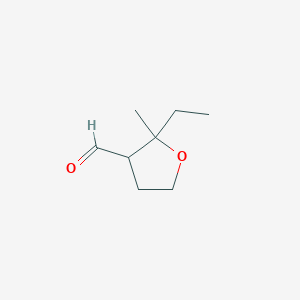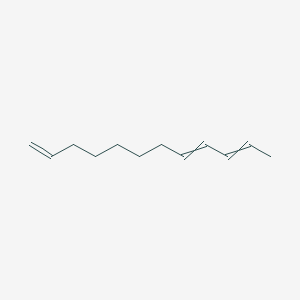
1,8,10-Dodecatriene, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10-Dodecatriene, (E,E)- is an organic compound with the molecular formula C12H18 It is a type of triene, meaning it contains three double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,10-Dodecatriene, (E,E)- can be synthesized through various methods. One common approach involves the trimerization of isoprene, a process that can be catalyzed by specific metal catalysts such as nickel complexes . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of 1,8,10-Dodecatriene, (E,E)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 1,8,10-Dodecatriene, (E,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conducted under atmospheric or slightly elevated pressures.
Substitution: Chlorine, bromine; often carried out in the presence of light or a catalyst to initiate the reaction.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,8,10-Dodecatriene, (E,E)- exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with cellular membranes or enzymes, leading to changes in cell function or signaling pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth .
Comparison with Similar Compounds
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-:
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate, (E,E)-:
1,4,8-Dodecatriene, (E,E,E)-: This is another triene with a different arrangement of double bonds.
Uniqueness: 1,8,10-Dodecatriene, (E,E)- is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity .
Properties
CAS No. |
69775-54-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodeca-1,8,10-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9,11-12H2,2H3 |
InChI Key |
VRMRHGHPQGXKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


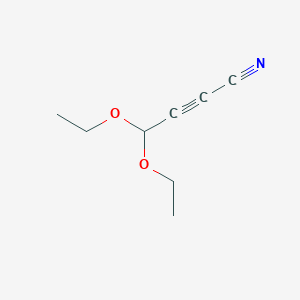
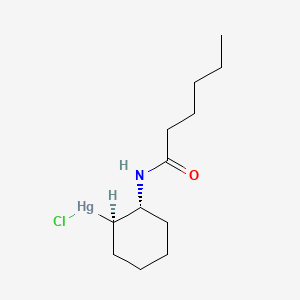
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
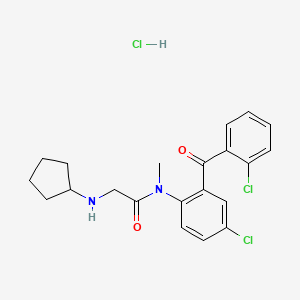
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

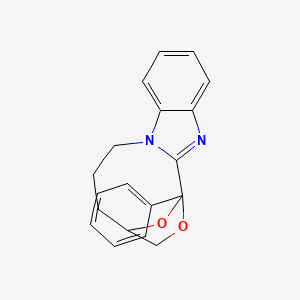
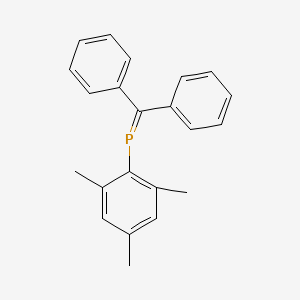
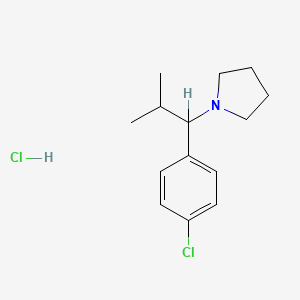
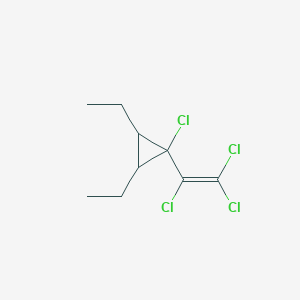
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
